Enantiomeric Resolution: (S)-3-Aminobutanenitrile Achieves >99% ee via N-Acetyl-α-Amino Acid Resolution
Racemic 3-aminobutanenitrile can be resolved to the (S)-enantiomer with >99% enantiomeric excess (ee) using N-acetyl-L-phenylalanine as the resolving agent, a method documented in US Patent 7,026,345 [1]. This exceeds the 75% ee achieved for N-benzyl-3-aminobutyronitrile via enzymatic hydrolysis with bacterial isolate SET1 [2] and the 24% ee obtained with Nit1 nitrilase on unprotected 3-ABN [2]. Commercial suppliers now offer (S)-3-aminobutanenitrile hydrochloride at ≥99% chemical purity and ≥99% ee, meeting pharmaceutical intermediate specifications for Orforglipron synthesis [3].
| Evidence Dimension | Enantiomeric excess (ee) after resolution |
|---|---|
| Target Compound Data | >99% ee for (S)-3-aminobutanenitrile |
| Comparator Or Baseline | N-benzyl-3-aminobutyronitrile: 75% ee; unprotected 3-ABN: 24% ee (S) |
| Quantified Difference | ≥24 percentage point improvement in ee |
| Conditions | Resolution: N-acetyl-L-phenylalanine in isopropanol/water; Enzymatic: pH 7, bacterial isolate SET1 or Nit1 nitrilase |
Why This Matters
Achieving >99% ee directly enables pharmaceutical-grade chiral building block procurement without additional purification steps, reducing cost and development time.
- [1] US Patent 7,026,345 B2. Resolution of 3-amino alkylnitriles. Assignee: Lonza AG. https://patents.justia.com/patent/7026345. View Source
- [2] Mareya, T. Biotransformations Employing Nitrile Hydrolysing Enzymes Towards The Enantioselective Synthesis of β-amino Acids. Doctoral Thesis, South East Technological University, 2022. https://research.setu.ie/en/publications/biotransformations-employing-nitrile-hydrolysing-enzymes-towards--2. View Source
- [3] ChemicalBook. (S)-3-氨基丁腈盐酸盐 1073666-54-2 奥格列龙中间体 Orforglipron. https://m.chemicalbook.com/SupplyInfo_2896575.htm. Accessed Apr. 2026. View Source
